molecular formula C19H14N4OS B11512079 1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B11512079
M. Wt: 346.4 g/mol
InChI Key: HNBTVUSEMZUJFN-UHFFFAOYSA-N
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Description

1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a naphthalene ring, a phenyl group, and a tetrazole ring connected via a sulfanyl linkage to an ethanone moiety

Preparation Methods

The synthesis of 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from the corresponding nitrile using sodium azide in the presence of a suitable catalyst.

    Sulfanyl Linkage Formation: The phenyl tetrazole can then be reacted with a naphthalene derivative containing a suitable leaving group (e.g., halide) under nucleophilic substitution conditions to form the sulfanyl linkage.

    Ethanone Moiety Introduction: Finally, the ethanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE include:

    1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-2-ONE: Differing by the position of the ethanone moiety.

    1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPANE-1-ONE: Featuring a propane chain instead of an ethanone.

    1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-OL: Containing an alcohol group instead of an ethanone.

The uniqueness of 1-(NAPHTHALEN-1-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

1-naphthalen-1-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C19H14N4OS/c24-18(17-12-6-8-14-7-4-5-11-16(14)17)13-25-19-20-21-22-23(19)15-9-2-1-3-10-15/h1-12H,13H2

InChI Key

HNBTVUSEMZUJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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